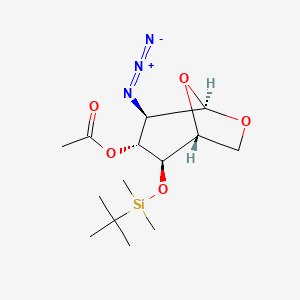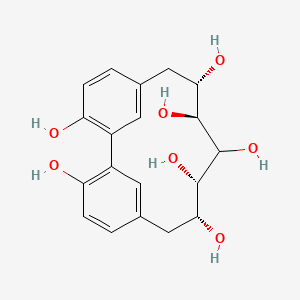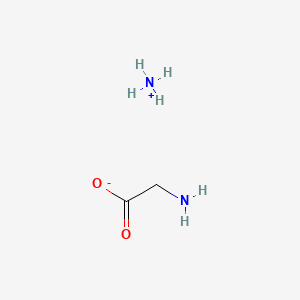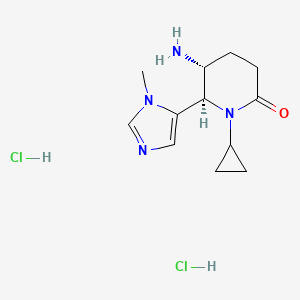
Androsta-1,4-dien-3,17-dione-2,3,4-13C3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boldenone 2,3,4-13C3 is a labeled form of boldenone, an anabolic-androgenic steroid. This compound is used in various scientific research applications due to its unique properties. Boldenone itself is known for promoting protein synthesis, supporting nitrogen retention, and enhancing the release of erythropoietin from the kidneys .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Boldenone can be synthesized from androstenedione through a dual-enzyme catalytic system involving 17β-hydroxysteroid dehydrogenase and 3-sterone-Δ1-dehydrogenase . The conversion efficiency of these enzymes can be optimized to increase the yield of boldenone. The traditional chemical synthesis of boldenone involves a three-step reaction starting from androstenedione .
Industrial Production Methods
The industrial production of boldenone primarily relies on chemical synthesis, which can be complex and environmentally challenging due to excessive byproducts and hazardous chemicals . Recently, biosynthetic methods using microorganisms have gained attention for their eco-friendly and efficient production processes .
Analyse Des Réactions Chimiques
Types of Reactions
Boldenone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of boldenone include 17β-hydroxysteroid dehydrogenase and 3-sterone-Δ1-dehydrogenase . The reaction conditions often involve optimizing enzyme expression systems to increase the yield and purity of the final product .
Major Products Formed
The major products formed from the reactions involving boldenone include its various esters, such as boldenone undecylenate, which is used in veterinary medicine .
Applications De Recherche Scientifique
Boldenone 2,3,4-13C3 has a wide range of scientific research applications:
Mécanisme D'action
Boldenone exerts its effects by binding to androgen receptors, which regulate gene transcription . This binding promotes anabolic activities such as protein synthesis and nitrogen retention. The compound also stimulates the release of erythropoietin from the kidneys, enhancing red blood cell production .
Comparaison Avec Des Composés Similaires
Similar Compounds
Testosterone: Boldenone is a derivative of testosterone with a double bond between the C1 and C2 positions.
Boldenone Undecylenate: An ester of boldenone used in veterinary medicine.
Quinbolone: A related compound with a cyclopentenyl enol ether group.
Uniqueness
Boldenone is unique due to its mild androgenic activity and strong anabolic effects, making it suitable for various research and veterinary applications . Its labeled form, Boldenone 2,3,4-13C3, is particularly valuable in metabolic studies and analytical chemistry .
Propriétés
Formule moléculaire |
C19H24O2 |
|---|---|
Poids moléculaire |
287.37 g/mol |
Nom IUPAC |
(10R,13S)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H24O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,11,14-16H,3-6,8,10H2,1-2H3/t14?,15?,16?,18-,19-/m0/s1/i7+1,11+1,13+1 |
Clé InChI |
LUJVUUWNAPIQQI-SHPXCNMVSA-N |
SMILES isomérique |
C[C@]12CCC3C(C1CCC2=O)CCC4=[13CH][13C](=O)[13CH]=C[C@]34C |
SMILES canonique |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C=CC34C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol](/img/structure/B13431694.png)




![[(1R,2R)-2-[[(1R,2R,6S,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]methyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B13431739.png)
![(2R)-1-Azido-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-propanol 2-Acetate](/img/structure/B13431741.png)
![1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride](/img/structure/B13431742.png)
![(alphaS,6R,7S)-6,7,8,8a-tetrahydro-6,7,8a-trihydroxy-2-(methylthio)-alpha-[[(phenylmethoxy)carbonyl]amino]-imidazo[4,5-b]azepine-4(5H)-hexanoic Acid Phenylmethyl Ester](/img/structure/B13431746.png)
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B13431752.png)
![(2S)-2-amino-3-[4-[3-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxyphenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13431761.png)


